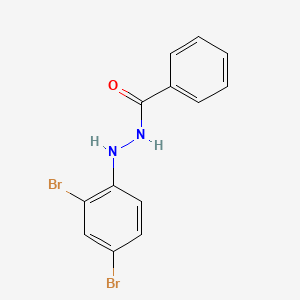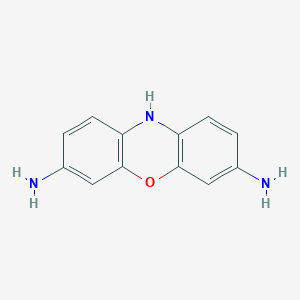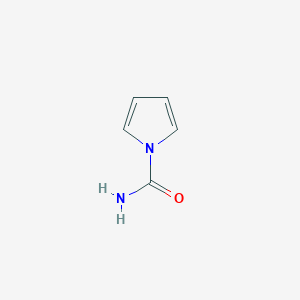
Pyrrole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrole-1-carboxamide is a heterocyclic organic compound featuring a pyrrole ring with a carboxamide group attached to the nitrogen atom
Synthetic Routes and Reaction Conditions:
Classical Amide Bond Formation: this compound can be synthesized through the condensation of pyrrole with carboxylic acids or their derivatives, such as acyl chlorides, in the presence of a base.
Non-Traditional Methods: Innovative methods include the use of formamides or amines with catalytic amounts of n-butyl-4-iodide and tert-butyl hydroperoxide as oxidants.
Industrial Production Methods:
Types of Reactions:
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: N-chlorosuccinimide, nitric acid, sulfur trioxide-pyridine complex.
Major Products Formed:
Oxidation: Formation of pyrrole-1-carboxylic acid.
Reduction: Formation of pyrrole-1-methanamine.
Substitution: Formation of halogenated or nitrated pyrrole derivatives.
Applications De Recherche Scientifique
Pyrrole-1-carboxamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of pyrrole-1-carboxamide involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Pyrrole-2-carboxamide: Similar in structure but with the carboxamide group attached to the second carbon of the pyrrole ring.
Pyrrolidine-2-carboxamide: A saturated analog with a pyrrolidine ring instead of a pyrrole ring.
Uniqueness:
Structural Features: Pyrrole-1-carboxamide’s unique positioning of the carboxamide group on the nitrogen atom of the pyrrole ring distinguishes it from other similar compounds.
Biological Activity: Its ability to inhibit tubulin polymerization and its potential as a cancer therapeutic agent highlight its unique biological properties.
Propriétés
Numéro CAS |
6308-45-8 |
|---|---|
Formule moléculaire |
C5H6N2O |
Poids moléculaire |
110.11 g/mol |
Nom IUPAC |
pyrrole-1-carboxamide |
InChI |
InChI=1S/C5H6N2O/c6-5(8)7-3-1-2-4-7/h1-4H,(H2,6,8) |
Clé InChI |
LDNSHTVNGGHGQJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


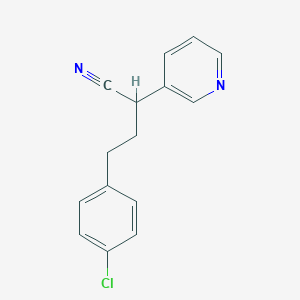
![1-Propyne, 3,3'-[methylenebis(oxy)]bis-](/img/structure/B14739511.png)
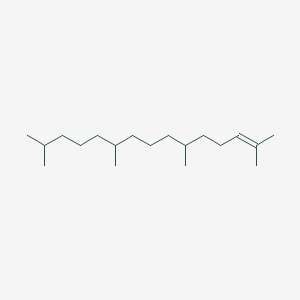

![N-[[cyclobutyl(phenyl)methylidene]amino]-2,4-dinitroaniline](/img/structure/B14739522.png)
![2,4-Dichloro-6-[(5-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B14739526.png)
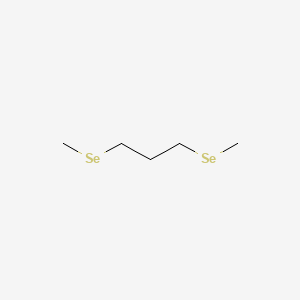
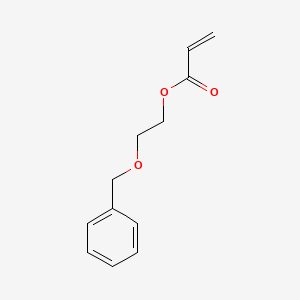
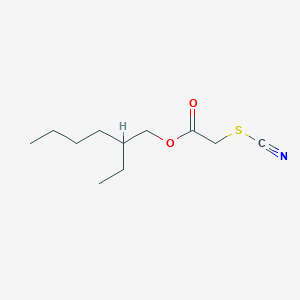
![4-{[(e)-(2-Methoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14739546.png)
![2-{(E)-[(2-Hydroxyethyl)imino]methyl}phenyl diphenylborinate](/img/structure/B14739552.png)
